

Technical Guide: 4-(2-Fluorophenyl)pyrimidin-2-amine in Pharmaceutical Development

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Compound of Interest

Compound Name: 4-(2-Fluorophenyl)pyrimidin-2-amine

CAS No.: 658699-90-2

Cat. No.: B1611989

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Part 1: Chemical Identity & Strategic Significance

Chemical Profile

4-(2-Fluorophenyl)pyrimidin-2-amine is a bi-aryl system combining an electron-deficient pyrimidine ring with an electron-rich, ortho-fluorinated phenyl ring.[1][2] This specific substitution pattern is highly valued in "Fragment-Based Drug Discovery" (FBDD) for its ability to induce specific conformational locks and metabolic stability.

Property	Specification
Chemical Name	4-(2-Fluorophenyl)pyrimidin-2-amine
Molecular Formula	C ₁₀ H ₈ FN ₃
Molecular Weight	189.19 g/mol
Core Scaffold	2-Amino-4-arylpyrimidine
Key Substituent	Ortho-Fluorine (C-2 position on phenyl ring)
H-Bond Donors/Acceptors	1 Donor (NH ₂), 3 Acceptors (N, F)
LogP (Predicted)	~1.8 - 2.1 (Lipinski Compliant)

The "Privileged Scaffold" Status

In medicinal chemistry, the 2-amino-4-arylpyrimidine motif is termed a "privileged structure" because it can bind to multiple unrelated protein targets with high affinity. The addition of the ortho-fluorine atom provides two critical advantages:

- **Conformational Restriction:** The fluorine atom creates steric repulsion and electrostatic interactions with the pyrimidine nitrogen, forcing the two rings out of coplanarity. This "twisted" conformation often matches the binding pockets of kinases (e.g., CDK, JAK) better than non-fluorinated analogs.
- **Metabolic Blocking:** The C-F bond is highly stable and blocks metabolic oxidation at the susceptible ortho position (Phase I metabolism), extending the drug's half-life ().

Part 2: Pharmacological Applications & Signaling Pathways

This intermediate is primarily utilized in the synthesis of Type I and Type II Kinase Inhibitors and Adenosine Receptor Antagonists.

Target Class: Cyclin-Dependent Kinases (CDKs)

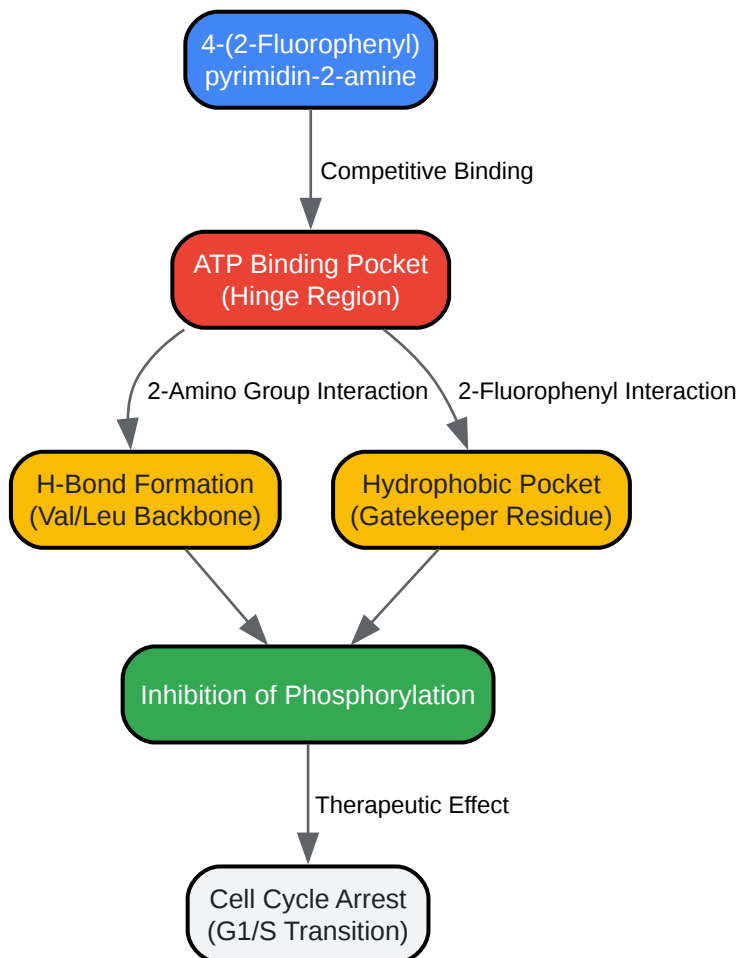
The scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.

- **Mechanism:** The 2-amino group forms hydrogen bonds with the backbone residues (e.g., Leu83 in CDK2). The 2-fluorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.
- **Therapeutic Area:** Oncology (Cell cycle arrest in G1/S phase).

Target Class: Adenosine A2A Receptors

Fluorinated pyrimidines are potent antagonists for A2A receptors, which are targets for immuno-oncology (reversing T-cell suppression) and Parkinson's disease.

Visualization: Mechanism of Action (Kinase Inhibition)



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Caption: Pharmacophore mapping of the scaffold within the ATP-binding pocket of a generic kinase, leading to downstream therapeutic effects.[1]

Part 3: Synthesis & Manufacturing Protocol

The most robust route to **4-(2-Fluorophenyl)pyrimidin-2-amine** is the Suzuki-Miyaura Cross-Coupling reaction. This protocol ensures high regioselectivity and yield.

Retrosynthetic Analysis

- Fragment A: 2-Amino-4-chloropyrimidine (Electrophile)
- Fragment B: 2-Fluorophenylboronic acid (Nucleophile)

- Catalyst: Palladium(0)

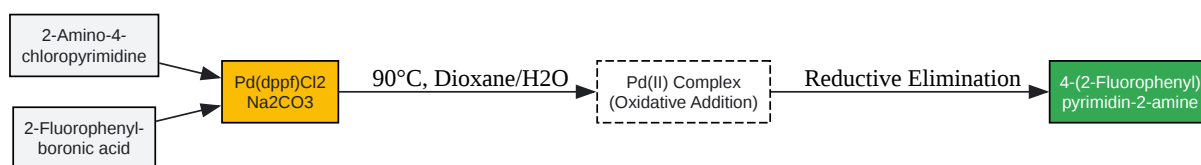
Step-by-Step Experimental Protocol

Scale: 10 mmol (Laboratory Scale)

- Preparation of Reagents:
 - In a 100 mL round-bottom flask, charge 2-Amino-4-chloropyrimidine (1.30 g, 10.0 mmol) and 2-Fluorophenylboronic acid (1.54 g, 11.0 mmol, 1.1 eq).
 - Add solvent system: 1,4-Dioxane (40 mL) and Water (10 mL). The biphasic system is crucial for solubility.
- Base Addition:
 - Add Sodium Carbonate (Na_2CO_3) (2.12 g, 20.0 mmol, 2.0 eq).
 - Note: Potassium phosphate (K_3PO_4) can be used for sterically hindered substrates.
- Degassing (Critical Step):
 - Sparge the mixture with Nitrogen or Argon gas for 15 minutes. Oxygen poisons the Palladium catalyst.
- Catalyst Addition:
 - Add $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$ (408 mg, 0.5 mmol, 5 mol%).
 - Why this catalyst? The bidentate ligand (dppf) prevents catalyst decomposition at high temperatures better than $\text{Pd}(\text{PPh}_3)_4$.
- Reaction:
 - Heat to 90°C under reflux for 4–6 hours.
 - Monitor via TLC (Hexane:Ethyl Acetate 1:1) or HPLC.
- Work-up:

- Cool to room temperature.[3] Filter through a Celite pad to remove Palladium black.
- Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).
- Dry organic layer over anhydrous $MgSO_4$ and concentrate in vacuo.
- Purification:
 - Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO_2 , 0-5% Methanol in DCM).
 - Target Yield: 75–85% (Yellowish solid).

Synthesis Workflow Diagram



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Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target intermediate.

Part 4: Quality Control & Impurity Profiling

For pharmaceutical use, the purity must exceed 98.0% (HPLC).

Key Impurities

Impurity Name	Origin	Control Strategy
Protodeboronation Product	Fluorobenzene (from boronic acid degradation)	Removed via vacuum concentration (volatile).[1]
Homocoupling Dimer	2,2'-Difluorobiphenyl	Minimize O ₂ during reaction; wash with non-polar solvent (Hexane).
Palladium Residue	Catalyst carryover	Must be <10 ppm. Use metal scavengers (e.g., SiliaMetS® Thiol) post-reaction.
Des-fluoro Analog	Contaminant in starting material	Source high-purity boronic acid (>99%).

Analytical Method (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (Pyrimidine absorption).

Part 5: Handling & Safety

Hazard Identification

- GHS Classification: Acute Toxicity (Oral) Category 4; Skin Irritation Category 2; Eye Irritation Category 2A.
- Signal Word: Warning.

Storage Conditions

- Temperature: 2–8°C (Refrigerate).

- Atmosphere: Inert gas (Argon) recommended to prevent amine oxidation over long periods.
- Shelf Life: 24 months if sealed properly.

References

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- Suzuki Coupling Methodologies for Pyrimidines
 - Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrimidines."
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- [3. mdpi.com \[mdpi.com\]](#)
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